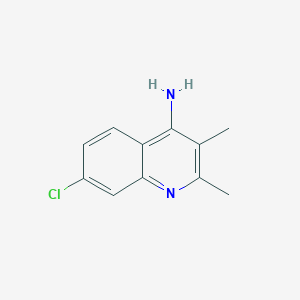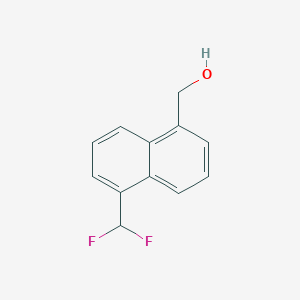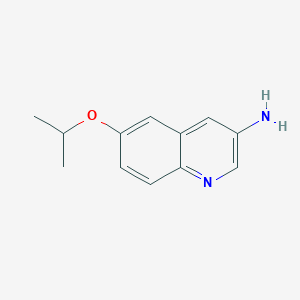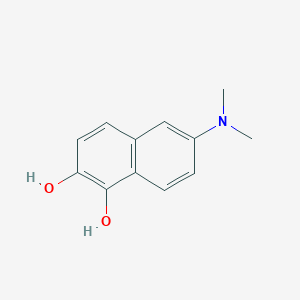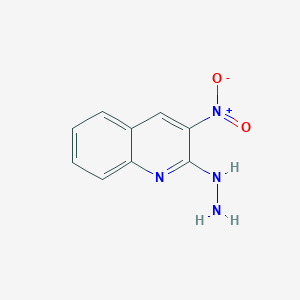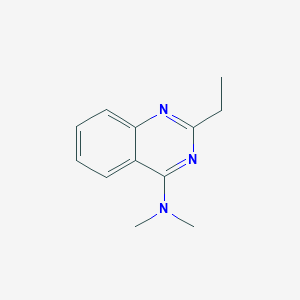![molecular formula C11H9FN2O B11897109 8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B11897109.png)
8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one is a heterocyclic compound with the molecular formula C11H9FN2O. This compound is part of the pyrazinoindole family, which is known for its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
The synthesis of 8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one can be achieved through various synthetic routes. One common method involves a cycloaddition reaction between an N-ethylamine-indole and formaldehyde in the presence of benzotriazole . This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.
For industrial production, bulk manufacturing processes are employed. These processes often involve the use of large-scale reactors and optimized reaction conditions to produce the compound efficiently and cost-effectively .
Analyse Des Réactions Chimiques
8-Fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
8-Fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one involves its interaction with specific molecular targets. It acts as a partial agonist at MT1 receptors and does not possess intrinsic activity at MT2 receptors . This selective activity suggests that the compound may modulate specific signaling pathways, making it a valuable tool for studying receptor functions and developing targeted therapies.
Comparaison Avec Des Composés Similaires
8-Fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one can be compared with other pyrazinoindole derivatives. Similar compounds include:
N-ethylamine-indole: Used in the synthesis of pyrazinoindoles.
Tetrahydro-pyrazinoindole: Another compound in the same family with different biological activities.
The uniqueness of this compound lies in its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H9FN2O |
|---|---|
Poids moléculaire |
204.20 g/mol |
Nom IUPAC |
8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one |
InChI |
InChI=1S/C11H9FN2O/c12-8-1-2-9-7(5-8)6-10-11(15)13-3-4-14(9)10/h1-2,5-6H,3-4H2,(H,13,15) |
Clé InChI |
ULNFMEOCBHVXMW-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C3=C(C=C(C=C3)F)C=C2C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


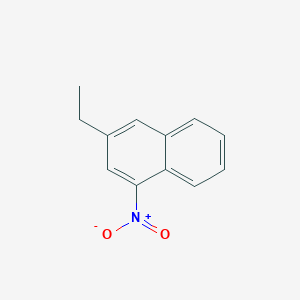
![4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11897037.png)

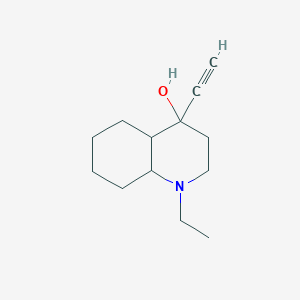

![1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-](/img/structure/B11897063.png)
